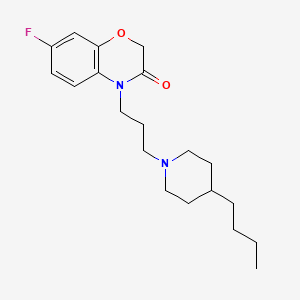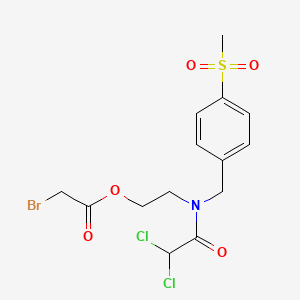
Aerothionin
Overview
Description
Mechanism of Action
Target of Action
Aerothionin has been found to exhibit significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis . It also shows anti-tumor activity on mouse pheochromocytoma cells
Mode of Action
It is known to diminish the viability of pheochromocytoma cell lines significantly . It also exhibits antimycobacterial activity, suggesting it may interact with key proteins or enzymes in the Mycobacterium tuberculosis .
Biochemical Pathways
Its observed effects on cell viability suggest that it may interfere with cellular proliferation and survival pathways .
Result of Action
This compound has been found to significantly reduce the viability of pheochromocytoma cell lines . It also shows activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis, suggesting it may have potential as an antimycobacterial agent .
Biochemical Analysis
Biochemical Properties
Aerothionin has shown significant activity against multidrug-resistant clinical isolates of Mycobacterium tuberculosis The nature of these interactions is likely complex and multifaceted, contributing to its antimycobacterial and potential anti-tumor activities .
Cellular Effects
This compound has been found to significantly diminish the viability of pheochromocytoma cell lines from a concentration of 25 µM under both normoxic and hypoxic conditions . It also reduces the number of proliferating cells . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to diminish cell viability and reduce cell proliferation suggests that it may interact with biomolecules at the molecular level, potentially involving binding interactions, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its significant impact on cell viability and proliferation suggests that it may have long-term effects on cellular function . Information on this compound’s stability and degradation is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aerothionin involves phenolic oxidation of the methyl pyruvate oxime derivative using thallium(III) trifluoroacetate as a key reagent . This method has been successfully employed to synthesize not only this compound but also its analogs, such as homothis compound and aerophobin-1 .
Industrial Production Methods
Currently, there is limited information on the industrial-scale production of this compound. Most of the available data pertains to laboratory-scale synthesis, which involves complex organic reactions and specific reagents .
Chemical Reactions Analysis
Types of Reactions
Aerothionin undergoes various chemical reactions, including:
Oxidation: Phenolic oxidation is a crucial step in its synthesis.
Substitution: Bromotyrosine derivatives like this compound can undergo substitution reactions, particularly involving the bromine atoms.
Common Reagents and Conditions
Thallium(III) trifluoroacetate: Used in the phenolic oxidation step.
Methyl pyruvate oxime derivative: A precursor in the synthesis of this compound.
Major Products Formed
Homothis compound: An analog of this compound synthesized using similar methods.
Aerophobin-1: Another bromotyrosine derivative synthesized alongside this compound.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Homoaerothionin: Another bromotyrosine derivative with similar anti-tumor properties.
Aerophobin-1: Shares structural similarities and is synthesized using similar methods.
Aeroplysinin-1 and Aeroplysinin-2: Other bromotyrosine derivatives with notable biological activities.
Uniqueness
This compound stands out due to its potent anti-tumor and antimycobacterial activities . Its ability to significantly reduce the viability of cancer cells and its potential as a therapeutic agent against multidrug-resistant bacteria highlight its unique properties among bromotyrosine derivatives .
Properties
CAS No. |
28714-26-3 |
|---|---|
Molecular Formula |
C24H26Br4N4O8 |
Molecular Weight |
818.1 g/mol |
IUPAC Name |
(5S)-7,9-dibromo-N-[4-[[(5S)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19?,20?,23-,24-/m1/s1 |
InChI Key |
BJWQSQOWGBUSFC-KBTIEJEYSA-N |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Isomeric SMILES |
COC1=C(C([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Canonical SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aerothionin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Aerothionin?
A1: this compound has a molecular formula of C11H7Br4NO3 and a molecular weight of 536.83 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS) for this compound's structural elucidation and identification. [, , , , , ]
Q3: What is the primary biological activity associated with this compound?
A3: this compound exhibits potent anti-tumor activity, particularly against mouse pheochromocytoma cells (MPC and MTT). [] Additionally, it displays antimycobacterial activity, inhibiting the growth of multidrug-resistant Mycobacterium tuberculosis strains. []
Q4: How does this compound exert its anti-tumor effects?
A4: this compound significantly reduces the viability of pheochromocytoma cell lines under both normoxic and hypoxic conditions. [] It also inhibits cell proliferation and effectively reduces the growth of 3D-pheochromocytoma cell spheroids. []
Q5: What is the mechanism of action of this compound against Mycobacterium tuberculosis?
A5: While the exact mechanism is not fully elucidated, this compound effectively inhibits the growth of various drug-resistant Mycobacterium tuberculosis strains, suggesting a potentially novel mode of action. []
Q6: Does this compound exhibit any activity against other Mycobacterium species?
A6: Yes, this compound demonstrates activity against Mycobacterium kansasii, Mycobacterium scrofulaceum, and Mycobacterium avium, albeit at higher concentrations compared to Mycobacterium tuberculosis. []
Q7: Does this compound display any other biological activities?
A7: this compound shows moderate cytotoxicity against the HeLa cell line [] and has been investigated for its acetylcholinesterase-inhibiting activity. [] It has also shown inhibitory potential against α-Synuclein aggregation. []
Q8: How does the structure of this compound contribute to its biological activity?
A8: While specific structure-activity relationship (SAR) studies on this compound are limited, research suggests the presence of the brominated spirocyclohexadienylisoxazole core structure as essential for its biological activities. [, , , ] Further research is needed to elucidate the impact of specific structural modifications on its potency and selectivity.
Q9: What is the ecological role of this compound in sponges?
A9: this compound, being a brominated alkaloid, likely plays a significant role in the chemical defense of sponges against predators and microbial infections. [, , ]
Q10: Is this compound found in any other organisms besides sponges?
A10: Yes, this compound has been found in the marine mollusc Tylodina perversa, which feeds on sponges like Aplysina aerophoba. [] This suggests that Tylodina perversa sequesters this compound from its diet, potentially utilizing it for its own chemical defense.
Q11: Are there any bacteria capable of producing this compound?
A11: Recent studies have identified that the marine bacterium Pseudovibrio denitrificans Ab134, isolated from the sponge Arenosclera brasiliensis, can produce this compound. [] This discovery provides insights into the potential microbial origin of this compound.
Q12: What analytical techniques are employed for the isolation and purification of this compound?
A12: Isolation and purification of this compound generally involve a combination of techniques, including solvent extraction, column chromatography, and High-Performance Liquid Chromatography (HPLC). [, , , , ]
Q13: How is this compound quantified in biological samples?
A13: Mass spectrometry coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Ultra High-Performance Liquid Chromatography (UHPLC) are commonly employed for quantifying this compound in complex matrices. [, , ]
Q14: What is the significance of studying this compound's exometabolites?
A14: Investigating this compound's presence in sponge exometabolites provides valuable insights into the sponge's chemical interactions with its environment and its potential influence on surrounding ecosystems. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[5-(4-aminophenoxy)pentyl]acetamide](/img/structure/B1664322.png)
![N-[5-(4-aminophenoxy)pentyl]-2-cyanoacetamide](/img/structure/B1664325.png)
![N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide](/img/structure/B1664326.png)
![N-[(4-methylsulfonylphenyl)methyl]-N-propan-2-ylacetamide](/img/structure/B1664328.png)






